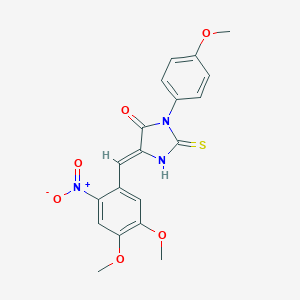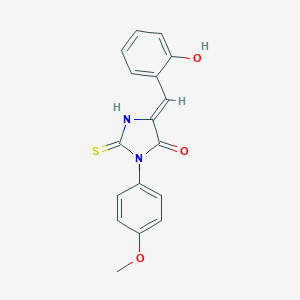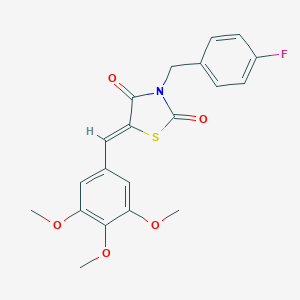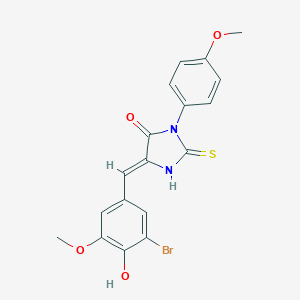![molecular formula C18H14N2O3S B307065 3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B307065.png)
3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate is a chemical compound that has gained significant interest in scientific research. This compound is a thiazolidine derivative that has been synthesized using various methods. It has been found to have potential applications in different fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate is not fully understood. However, it has been suggested that this compound may exert its cytotoxic activity through the induction of apoptosis in cancer cells. It has also been proposed that this compound may inhibit the activity of enzymes involved in different metabolic pathways, leading to the accumulation of toxic metabolites and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce tumor growth in animal models. However, the toxicity and pharmacokinetics of this compound have not been fully evaluated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate in lab experiments include its potential as an anticancer agent and inhibitor of enzymes involved in different metabolic pathways. However, the limitations of using this compound in lab experiments include its toxicity and lack of pharmacokinetic data.
Direcciones Futuras
For the study of this compound include the evaluation of its toxicity and pharmacokinetics in animal models, investigation of its mechanism of action, development of analogs with improved pharmacological properties, evaluation of its potential as a drug candidate for the treatment of various diseases, and investigation of its potential as a diagnostic tool for cancer.
Métodos De Síntesis
The synthesis of 3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate has been reported using different methods. One of the most common methods involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The resulting compound is then reacted with 3-[(Z)-(2-amino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenol in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate has been found to have potential applications in different fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells. In biochemistry, this compound has been studied for its potential as an inhibitor of enzymes involved in different metabolic pathways. In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases.
Propiedades
Fórmula molecular |
C18H14N2O3S |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
[3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C18H14N2O3S/c1-11-5-7-13(8-6-11)17(22)23-14-4-2-3-12(9-14)10-15-16(21)20-18(19)24-15/h2-10H,1H3,(H2,19,20,21)/b15-10- |
Clave InChI |
OCVNKCDSEOIPJC-GDNBJRDFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=C\3/C(=O)N=C(S3)N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![4-{[(2E,5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306985.png)

![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![3-({5-[4-(Carboxymethoxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306990.png)
![(5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306991.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)


![(2-Chloro-6-methoxy-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B307001.png)


![(5-Bromo-2-methoxy-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B307004.png)
